3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole
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Overview
Description
3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole is a complex organic compound characterized by its unique structural features This compound contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms The presence of tert-butyl and chlorobenzyl groups attached to the sulfur atoms adds to its distinctiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the tert-butyl and chlorobenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methylbenzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole
- 3-((4-Ethylbenzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole stands out due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3S2/c1-5-27-21(16-28-14-17-8-12-20(24)13-9-17)25-26-22(27)29-15-18-6-10-19(11-7-18)23(2,3)4/h6-13H,5,14-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHARJQLNLZINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)CSCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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